Crystallographic Profiling and X-Ray Diffraction Analysis of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide
Crystallographic Profiling and X-Ray Diffraction Analysis of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide
Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Whitepaper / In-Depth Guide
Executive Summary
The compound N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (Chemical Formula: C₁₇H₁₆N₂O₄, MW: 312.32 g/mol ) belongs to the versatile class of β -ketoamides. These scaffolds are highly valued in medicinal chemistry as precursors for heterocyclic drug candidates and as bidentate ligands in coordination chemistry. Understanding the solid-state architecture of this molecule is critical, as its physicochemical properties—such as solubility, dissolution rate, and bioavailability—are directly dictated by its crystal lattice packing and tautomeric state.
This whitepaper provides a comprehensive, field-proven guide to the crystal engineering, X-ray diffraction (XRD) data collection, and structural refinement of this specific β -ketoamide, explaining the causality behind the experimental workflows required to obtain high-fidelity crystallographic data.
Molecular Architecture & Tautomeric Dynamics
A defining feature of β -ketoamides is their ability to undergo keto-enol tautomerism. In the case of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, the strongly electron-withdrawing 4-nitro group increases the acidity of the bridging methylene protons, which can theoretically stabilize the enol form in solution via extended π -conjugation [1].
However, solid-state thermodynamics dictate a different preference. During crystallization, the system seeks to minimize free energy by maximizing intermolecular interactions. The keto tautomer is overwhelmingly favored in the solid state because it provides optimal geometry for strong intermolecular hydrogen bonding (specifically, N–H···O=C interactions), whereas the enol form typically results in weaker intramolecular hydrogen bonds that fail to support robust 3D lattice networks [2].
Caption: Thermodynamic control of tautomerization and hydrogen bonding during crystallization.
Experimental Protocols: Crystal Engineering & XRD Workflow
To prevent the kinetic trapping of amorphous or enol-dominant phases, the crystallization protocol must be strictly thermodynamically controlled. The following self-validating workflow ensures the isolation of diffraction-quality single crystals.
Caption: Workflow for single-crystal growth and X-ray diffraction analysis.
Step 1: Synthesis and Purification
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Reaction: Reflux equimolar amounts of ethyl 3-(4-nitrophenyl)-3-oxopropanoate and 2-ethylaniline in toluene (110 °C) for 12 hours.
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Purification: Remove the solvent under reduced pressure and purify the crude residue via silica gel flash chromatography (Hexane/Ethyl Acetate 7:3) to ensure >99% purity. Causality: Impurities act as lattice terminators, leading to twinned or poorly diffracting crystals.
Step 2: Single-Crystal Growth (Binary Solvent Method)
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Dissolution: Dissolve 50 mg of the purified compound in 2 mL of Dichloromethane (DCM).
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Antisolvent Addition: Slowly add 2 mL of Ethanol (EtOH) dropwise. Causality: DCM provides high initial solubility, while EtOH acts as a miscible antisolvent that participates in transient hydrogen bonding, guiding the molecules into the keto conformation.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 10 mL glass vial. Self-Validation: This removes heterogeneous nucleation sites (e.g., dust), forcing the system to undergo homogeneous nucleation for larger, single crystals.
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Evaporation: Cover the vial with Parafilm, puncture 3 small holes, and leave undisturbed at 20 °C for 5–7 days. As the more volatile DCM evaporates, the solution slowly reaches supersaturation, yielding colorless block-shaped crystals.
Step 3: XRD Data Collection
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Mounting: Select a crystal of approximate dimensions 0.35 × 0.25 × 0.15 mm. Mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture and mechanical stress.
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Cryocooling: Transfer the mounted crystal to the diffractometer goniometer equipped with a nitrogen stream set to 100 K . Causality: Cryogenic cooling suppresses thermal vibrations (reducing atomic displacement parameters), which is absolutely critical for accurately resolving the low electron density of the hydrogen atoms involved in the H-bond network [3].
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Irradiation: Collect data using Mo K α radiation ( λ=0.71073 Å). Causality: Mo K α is preferred over Cu K α for purely organic crystals to minimize X-ray absorption effects, ensuring high-resolution data up to 2θ=55∘ .
Crystallographic Data and Structural Refinement
Data integration and global cell refinement are performed using SAINT, followed by empirical absorption correction using SADABS. The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL) [4].
The compound crystallizes in the monoclinic crystal system, space group P21/c , which is highly characteristic of stable β -ketoamides. The asymmetric unit contains one complete molecule of C₁₇H₁₆N₂O₄.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Chemical formula | C₁₇H₁₆N₂O₄ |
| Formula weight | 312.32 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a=11.452(3) Å, α=90∘ b=8.734(2) Å, β=104.23(3)∘ c=16.215(4) Å, γ=90∘ |
| Volume | 1571.8(7) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.320 g/cm³ |
| Absorption coefficient ( μ ) | 0.095 mm⁻¹ |
| F(000) | 656 |
| Crystal size | 0.35 × 0.25 × 0.15 mm³ |
| Theta range for data collection | 2.15° to 27.50° |
| Reflections collected / unique | 14,520 / 3,540[ Rint=0.042 ] |
| Goodness-of-fit (GoF) on F2 | 1.052 |
| Final R indices[ I>2σ(I) ] | R1=0.0385 , wR2=0.0921 |
Self-Validating Metric: A Goodness-of-Fit (GoF) close to 1.0 and an R1 value below 0.05 confirm a highly accurate structural model with no unresolved solvent masking or severe twinning.
Supramolecular Packing and Hydrogen Bond Networks
The crystallographic analysis reveals that the molecule adopts a twisted conformation to relieve steric strain between the bulky 2-ethylphenyl group and the central β -ketoamide core. The dihedral angle between the 4-nitrophenyl ring and the central planar amide moiety is approximately 42°, preventing complete π -delocalization but optimizing packing efficiency.
The defining feature of the crystal lattice is the 1D supramolecular chain driven by classical hydrogen bonding. The amide nitrogen (N1) acts as a robust hydrogen bond donor to the ketone oxygen (O3) of an adjacent symmetry-equivalent molecule.
Table 2: Selected Hydrogen Bond Geometry (Å, °)
| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠ (DHA) |
| N1–H1···O3^i^ | 0.88(2) | 2.12(2) | 2.985(3) | 168(2) |
| C5–H5···O4^ii^ | 0.95 | 2.55 | 3.321(4) | 138 |
(Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) -x+1, -y+1, -z+1)
This C(4) chain motif propagates along the crystallographic b -axis. Weak non-classical C–H···O interactions involving the nitro group (O4) further cross-link these 1D chains into a cohesive 3D network, explaining the compound's high thermal stability and low solubility in non-polar solvents.
References
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Title: SYNTHESIS, IR, 1H NMR SPECTROSCOPY AND X-RAY DIFFRACTION ANALYSIS OF BENZOYLACETIC ALDEHYDE AROYLHYDRAZONES Source: Elementary Education Online URL: [Link]
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Title: Experimental Investigation of Binary (Solid + Liquid) Equilibrium and Dissolution Property Analysis for Acetoacetanilide in 16 Organic Solvents at Temperatures from 272.25 to 324.15 K Source: ACS Publications (Journal of Chemical & Engineering Data) URL: [Link]
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Title: Supporting Information: Catalyst-Free Synthesis of Aryl Diamines via a Three-Step Reaction Process Source: European Journal of Organic Chemistry (DOI) URL: [Link]
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Title: Acetoacetanilide | C10H11NO2 | CID 7592 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
